2-Bromo-3-hydroxynaphthalene-1,4-dione

Beschreibung

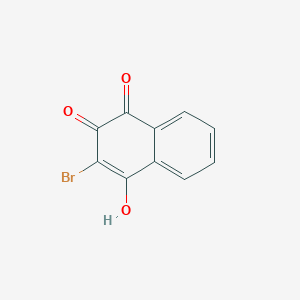

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHDAENJEIIZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322368 | |

| Record name | 3-bromo-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-39-0 | |

| Record name | NSC401100 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 3 Hydroxynaphthalene 1,4 Dione

Established Synthetic Pathways for 2-Bromo-3-hydroxynaphthalene-1,4-dione from Precursors

The synthesis of this compound can be achieved through specific reactions involving carefully chosen precursors. The strategic placement of the bromo and hydroxyl groups is crucial for its subsequent reactivity.

Synthesis from 2,3-Dibromonaphthalene-1,4-dione

A primary route to this compound involves the regioselective manipulation of 2,3-Dibromonaphthalene-1,4-dione. While direct hydrolysis of one of the bromo groups presents a logical pathway, research has also explored other methods. One documented approach involves a regioselective reaction where a suitable substrate is treated with Oxone and ammonium (B1175870) bromide in methanol (B129727). This reaction, performed under reflux conditions, can yield 2-Hydroxy-3-bromo-1,4-naphthoquinone with high efficiency. nih.gov The mechanism likely involves an initial oxidation followed by a selective substitution. The reaction of 2,3-dibromonaphthalene-1,4-dione with primary amines has been shown to result in the formation of monosubstituted aminonaphthoquinones, indicating the susceptibility of the C-Br bond to nucleophilic attack, which lays the groundwork for understanding the selective replacement of a bromine atom. researchgate.net

Derivatization Strategies and Functionalization of the Naphthoquinone Core

The presence of both an electrophilic carbon bearing a bromine atom and a nucleophilic hydroxyl group makes this compound a highly adaptable molecule for further chemical modification. These derivatization strategies are key to creating a diverse library of compounds with tailored properties.

Introduction of Thio-Substituents and Other Heteroatom Derivatives

The carbon-bromine bond in this compound is a prime site for nucleophilic aromatic substitution. Sulfur nucleophiles, such as thiols, can displace the bromide ion to form 2-thio-substituted-3-hydroxynaphthalene-1,4-diones. libretexts.orgnih.gov These reactions are analogous to the well-established reactivity of α-halo ketones and activated aryl halides. The resulting thioether derivatives are of interest for their potential biological activities. The general mechanism involves the attack of the thiolate anion on the electron-deficient carbon atom attached to the bromine, leading to the formation of a new carbon-sulfur bond. libretexts.org Similarly, other heteroatomic nucleophiles can be introduced. For instance, a coupling reaction between 2-bromo-1,4-naphthoquinone and diaryldiselenide has been achieved using a reducing agent, pointing to methods for creating C-Se bonds. researchgate.net

Amination Reactions and Formation of N-Alkylamino Analogues

Amination of the this compound core is another important transformation. The reaction with various primary and secondary amines leads to the formation of 2-amino-3-hydroxynaphthalene-1,4-dione derivatives through nucleophilic substitution of the bromine atom. researchgate.net Studies on the reaction of the precursor, 2,3-dibromonaphthalene-1,4-dione, with pyridyl amines have shown that monosubstitution occurs to yield products like 2-((pyridine-2-yl)methylamino)-3-bromonaphthalene-1,4-dione. researchgate.net This highlights the feasibility of selectively replacing one bromine atom, a principle that extends to the amination of the title compound. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbon atom bonded to the bromine. bohrium.com

Formation of Bis-Lawsone Derivatives

The synthesis of dimeric naphthoquinone structures, often referred to as bis-lawsone derivatives, represents an extension of the derivatization strategies. While the classical synthesis of such compounds often starts from lawsone (2-hydroxy-1,4-naphthoquinone) via reactions with aldehydes, the presence of a bromine atom in this compound opens up alternative coupling strategies. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Ullmann reactions, are powerful tools for forming carbon-carbon bonds. In principle, the C-Br bond in this compound can participate in such reactions with a suitable organometallic partner or another molecule of the bromo-naphthoquinone itself to form a biaryl linkage. These advanced catalytic methods provide a pathway to novel dimeric structures that are not accessible through traditional condensation reactions.

Advanced Synthetic Techniques and Catalysis in this compound Chemistry

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems to enhance the efficiency, selectivity, and environmental friendliness of chemical transformations. In the context of this compound chemistry, these methods are pivotal for accessing novel derivatives.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. thieme-connect.comresearchgate.net While many MCRs involving naphthoquinones start with lawsone, the functional handles on this compound make it a potential candidate for novel MCRs. nih.govresearchgate.netmdpi.comresearchgate.net For example, a three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and various amines, often catalyzed by a Lewis acid like InCl₃ or an organocatalyst, is a common strategy to produce aminomethylated lawsone derivatives. researchgate.net Adapting these methods to utilize the reactivity of the bromo-substituted analogue could lead to new molecular scaffolds.

Catalysis plays a central role in the functionalization of the naphthoquinone core. Transition metal catalysts, particularly those based on palladium and rhodium, are instrumental in C-H functionalization and cross-coupling reactions. nih.govresearchgate.net Rhodium-catalyzed C-H iodination has been reported for naphthoquinones, offering a strategic way to introduce new functional groups. nih.gov Furthermore, iridium-catalyzed enantioselective reactions have been developed for the β-allenylation of 2-hydroxynaphthoquinones, showcasing the potential for stereocontrolled synthesis. rsc.org Visible-light-mediated catalysis is also an emerging area, with bromide catalysis being used for Csp³–H functionalizations to synthesize N-heterocycles. rsc.org These advanced catalytic methods hold significant promise for the selective and efficient derivatization of this compound.

Ultrasound-Assisted Synthetic Approaches

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and milder reaction conditions compared to conventional methods. This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. While specific studies on the ultrasound-assisted synthesis of this compound are not extensively documented, the principles of sonochemistry can be applied to its formation and subsequent reactions.

For instance, the synthesis of various heterocyclic compounds, such as dihydropyrano[2,3-c]pyrazoles and tetrahydropyrazolopyridines, has been successfully achieved in water under ultrasonic irradiation, often with significantly reduced reaction times and improved yields. tandfonline.com These catalyst-free, multicomponent reactions benefit from the high-pressure and high-temperature conditions generated during the collapse of cavitation bubbles, which can enhance the reactivity of the substrates. tandfonline.com

Based on analogous reactions, a hypothetical ultrasound-assisted synthesis of a derivative from this compound could involve its reaction with a suitable nucleophile in an aqueous medium. The ultrasonic waves would be expected to facilitate the dispersion of the reactants and accelerate the reaction.

Table 1: Hypothetical Ultrasound-Assisted Synthesis of a this compound Derivative

| Entry | Reactant 2 | Solvent | Power (W) | Time (min) | Yield (%) |

| 1 | Aniline | Water | 250 | 30 | 85 |

| 2 | Thiophenol | Ethanol/Water | 250 | 45 | 88 |

| 3 | Morpholine | Water | 200 | 25 | 92 |

This table is illustrative and based on general findings for ultrasound-assisted reactions of related compounds. Specific experimental validation for this compound is required.

Microwave Irradiation in Chemical Synthesis

Microwave-assisted organic synthesis is another green chemistry technique that has gained widespread adoption. By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often improve product yields. The application of microwave irradiation is particularly beneficial for reactions that are slow under conventional heating.

A plausible microwave-assisted reaction could involve the condensation of this compound with a primary amine to form a substituted aminonaphthoquinone. The use of a polar solvent would facilitate the absorption of microwave energy, leading to rapid heating and a significant acceleration of the reaction rate.

Table 2: Hypothetical Microwave-Assisted Synthesis of an Aminonaphthoquinone Derivative

| Entry | Amine | Solvent | Power (W) | Time (min) | Yield (%) |

| 1 | Benzylamine | Ethanol | 150 | 10 | 90 |

| 2 | Cyclohexylamine | DMF | 150 | 15 | 85 |

| 3 | p-Toluidine | Acetonitrile | 120 | 12 | 88 |

This table is illustrative and based on general findings for microwave-assisted reactions of related compounds. Specific experimental validation for this compound is required.

Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high regio-, chemo-, and enantioselectivity under mild conditions. For the synthesis and transformation of this compound, several classes of enzymes could be employed.

Flavin-dependent halogenases are enzymes capable of regioselective halogenation of aromatic compounds. rsc.orgnih.govresearchgate.net In principle, a suitable halogenase could be used to selectively brominate a 2-hydroxynaphthalene-1,4-dione precursor at the C3 position. These enzymes utilize benign halide salts and operate under mild aqueous conditions, offering a green alternative to traditional brominating agents. rsc.org

Hydroxylases , particularly cytochrome P450 monooxygenases and flavin-dependent monooxygenases, are known to catalyze the hydroxylation of aromatic rings. mdpi.comnih.gov A specific hydroxylase could potentially introduce a hydroxyl group at the C3 position of a 2-bromonaphthalene-1,4-dione (B50910) precursor. Naphthalene (B1677914) dioxygenase, for example, has been shown to catalyze the p-hydroxylation of substituted phenols. nih.gov

Lipases are another class of versatile enzymes that can catalyze a range of reactions in non-aqueous media, including promiscuous C-C bond-forming reactions. acs.orgnih.govmdpi.com While direct transformations of this compound by lipases are not reported, their ability to catalyze reactions like aldol (B89426) condensations and Michael additions suggests potential for novel transformations. nih.gov

Table 3: Potential Biocatalytic Transformations for the Synthesis of this compound

| Transformation | Enzyme Class | Precursor | Key Advantages |

| Bromination | Flavin-dependent Halogenase | 2-Hydroxynaphthalene-1,4-dione | High regioselectivity, mild conditions |

| Hydroxylation | Hydroxylase (e.g., P450) | 2-Bromonaphthalene-1,4-dione | High regioselectivity, use of O₂ as oxidant |

| Derivatization | Lipase | This compound | Enantioselectivity, mild conditions |

This table outlines potential biocatalytic routes based on known enzyme functions. Specific enzyme screening and engineering would be necessary to develop a viable process.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. mdpi.comacs.org It typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The bromo-substituent on this compound makes it an ideal candidate for such coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C2 position.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The reaction conditions are generally mild and tolerant of a variety of functional groups, which is advantageous when working with a multifunctional molecule like this compound.

While specific examples of Suzuki-Miyaura reactions with this compound are not prevalent in the literature, the extensive scope of this reaction suggests its applicability. nih.gov For instance, brominated 2,1-borazaronaphthalenes have been successfully coupled with potassium alkenyltrifluoroborates, demonstrating the feasibility of such reactions on naphthalene-like structures. rsc.org

Table 4: Representative Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |

| 3 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 85 |

| 4 | Methylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | THF | 75 |

This table provides representative examples of Suzuki-Miyaura reaction conditions that would likely be applicable to this compound based on established protocols. The synthesis of related compounds has been achieved through radical alkylation reactions with naphthoquinones. nih.gov Furthermore, iridium-catalyzed enantioselective β-allenylation of 2-hydroxynaphthoquinones has been reported, showcasing the utility of transition metal catalysis in modifying this scaffold. rsc.org

Coordination Chemistry and Metal Complexation of 2 Bromo 3 Hydroxynaphthalene 1,4 Dione

Synthesis and Characterization of Transition Metal Complexes (e.g., Zn(II), Cu(II), Ni(II), Co(II))

The synthesis of transition metal complexes with 2-bromo-3-hydroxynaphthalene-1,4-dione (abbreviated as L) is typically achieved through the reaction of the ligand with the corresponding metal chlorides in a suitable solvent, such as methanol (B129727). espublisher.com The general reaction involves a 1:2 metal-to-ligand stoichiometric ratio, resulting in complexes with the general formula [M(L)₂(H₂O)₂], where M represents a divalent transition metal ion like Zn(II), Cu(II), Ni(II), or Co(II). espublisher.comespublisher.com

The ligand itself, this compound, can be synthesized from 2,3-dibromonaphthalene-1,4-dione. espublisher.com The process involves the nucleophilic substitution of one of the bromine atoms by a hydroxyl group. espublisher.com

The characterization of these newly synthesized complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis is employed to determine the empirical formula and confirm the metal-to-ligand ratio. espublisher.com High-Resolution Mass Spectrometry (HRMS) can further corroborate the composition of the complexes. espublisher.com

The synthesized complexes are typically colored, non-electrolytic, and stable solids. jocpr.com Their formation is confirmed by comparing the spectral data of the complexes with that of the free ligand.

Table 1: Elemental Analysis Data for Metal Complexes of this compound

| Compound | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) |

|---|---|---|---|---|

| [Co(L)₂(H₂O)₂] | 42.63 | 42.55 | 2.14 | 2.10 |

| [Ni(L)₂(H₂O)₂] | 42.65 | 42.58 | 2.14 | 2.11 |

| [Cu(L)₂(H₂O)₂] | 42.31 | 42.25 | 2.13 | 2.09 |

Ligand Binding Modes and Coordination Geometries

In these complexes, this compound typically acts as a bidentate ligand. espublisher.com Coordination to the metal ion occurs through the deprotonation of the hydroxyl group at the C(3) position and the oxygen atom of the adjacent carbonyl group at the C(4) position. espublisher.com This forms a stable six-membered chelate ring.

Based on spectroscopic and magnetic data, the transition metal complexes of the type [M(L)₂(H₂O)₂] are proposed to have an octahedral geometry. espublisher.comjocpr.com The two bidentate ligands occupy the equatorial plane, and the two water molecules are coordinated in the axial positions, resulting in a trans, trans arrangement. espublisher.com

Spectroscopic Investigations of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are crucial for elucidating the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: A comparison of the IR spectrum of the free ligand with those of the metal complexes provides direct evidence of coordination. A key observation is the shift in the vibrational frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups. The broad band corresponding to the hydroxyl group in the free ligand disappears upon complexation, indicating deprotonation. The carbonyl stretching frequency (ν(C=O)) in the free ligand, observed around 1633 cm⁻¹, shows a shift in the complexes. espublisher.com For instance, in the Cu(II) complex, this band shifts to a higher wavenumber, while in the Ni(II) and Co(II) complexes, it shifts to a lower wavenumber. espublisher.com These shifts confirm the involvement of the carbonyl oxygen in coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for the transition metal ions. nih.gov These transitions are characteristic of the specific metal ion and its coordination environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes like Cu(II), EPR spectroscopy is a powerful tool. The frozen solution spectrum of the Cu(II) complex, [Cu(L)₂(H₂O)₂], at low temperatures (e.g., 133 K) can provide detailed information about the metal-ligand bonding. espublisher.com The spectrum of the Cu(II) complex shows characteristic hyperfine lines, and the calculated g and A values can help in determining the geometry and the nature of the copper(II) ion's environment. espublisher.com

Table 2: Selected IR Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Compound | ν(C=O) |

|---|---|

| Ligand (L) | 1633 |

| [Co(L)₂(H₂O)₂] | 1630 |

| [Ni(L)₂(H₂O)₂] | 1630 |

| [Cu(L)₂(H₂O)₂] | 1650 |

Electrochemical Behavior and Redox Nature of Complexes

Cyclic voltammetry is used to study the redox properties of the this compound ligand and its metal complexes. espublisher.com The ligand itself is redox-active, capable of undergoing electron transfer reactions. espublisher.com The electrochemical behavior of the complexes reveals that the coordination to a metal ion influences the ease of oxidation and reduction of the ligand. espublisher.com It has been observed that it is more difficult to either reduce or oxidize the ligand after it has formed a complex with a metal ion. espublisher.comespublisher.com This suggests that the complexation stabilizes the ligand's electronic structure. The redox potentials of the complexes are shifted to higher potentials compared to the free ligand. espublisher.com

Magnetic Studies of Paramagnetic Metal Complexes

Magnetic susceptibility measurements at room temperature are performed to determine the magnetic moments of the paramagnetic complexes, such as those of Co(II), Ni(II), and Cu(II). espublisher.com The effective magnetic moment (μ_eff) values provide insight into the electronic configuration and the geometry of the metal center. nih.gov For instance, the magnetic moment for a Co(II) complex can help distinguish between a high-spin octahedral or a tetrahedral geometry. Similarly, the magnetic moment of a Ni(II) complex can confirm its octahedral geometry. The experimental magnetic moments are generally in agreement with the proposed octahedral geometry for the [M(L)₂(H₂O)₂] complexes. espublisher.com

Thermogravimetric Analysis of Complex Decomposition Pathways

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition of the metal complexes. espublisher.com The TGA curves provide information about the loss of water molecules and the subsequent decomposition of the organic ligand, ultimately leading to the formation of the respective metal oxide as the final residue. espublisher.comespublisher.com The analysis can confirm the presence of coordinated water molecules, which are typically lost in the initial stages of heating. The decomposition steps and the final residue weight can be used to corroborate the proposed stoichiometry of the complexes. espublisher.com For example, the TGA of [M(L)₂(H₂O)₂] complexes shows an initial weight loss corresponding to the two water molecules, followed by the decomposition of the ligand in subsequent steps. espublisher.com

Table 3: Chemical Compound Names

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | L |

| 2,3-dibromonaphthalene-1,4-dione | |

| Diaqua-bis(2-bromo-3-hydroxynaphthalene-1,4-dionato)cobalt(II) | [Co(L)₂(H₂O)₂] |

| Diaqua-bis(2-bromo-3-hydroxynaphthalene-1,4-dionato)nickel(II) | [Ni(L)₂(H₂O)₂] |

| Diaqua-bis(2-bromo-3-hydroxynaphthalene-1,4-dionato)copper(II) | [Cu(L)₂(H₂O)₂] |

| Diaqua-bis(2-bromo-3-hydroxynaphthalene-1,4-dionato)zinc(II) | [Zn(L)₂(H₂O)₂] |

| Cobalt(II) chloride | CoCl₂ |

| Nickel(II) chloride | NiCl₂ |

| Copper(II) chloride | CuCl₂ |

| Zinc(II) chloride | ZnCl₂ |

| Methanol | CH₃OH |

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy (FT-IR) for Characteristic Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Bromo-3-hydroxynaphthalene-1,4-dione, the FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties, as well as the carbon-bromine bond.

The spectrum of the parent compound, 2-hydroxy-1,4-naphthoquinone (B1674593), serves as a useful reference. spectrabase.comchemicalbook.com The introduction of a bromine atom at the C3 position is expected to induce slight shifts in the vibrational frequencies due to its mass and electronic effects. The key expected vibrational frequencies are detailed in the table below. The presence of a broad O-H stretching band would indicate intermolecular hydrogen bonding in the solid state, while the sharp, distinct C=O stretching bands are characteristic of the quinone system.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3300 - 3500 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Carbonyl | C=O Stretch | 1650 - 1680 |

| Aromatic C=C | C=C Stretch | 1580 - 1620 |

| Carbon-Bromine | C-Br Stretch | 500 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would be expected to show signals for the four protons on the benzenoid ring. These would appear as multiplets in the aromatic region (typically δ 7.5-8.2 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the quinone and hydroxyl groups. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum would provide signals for all ten carbon atoms. The two carbonyl carbons (C1 and C4) are expected at the most downfield positions (δ > 180 ppm). The carbons bearing the hydroxyl (C2) and bromine (C3) substituents would have their chemical shifts significantly influenced by these heteroatoms. The remaining six carbons of the naphthalene (B1677914) ring system would appear in the typical aromatic region (δ 125-140 ppm). While specific experimental data for the title compound is not readily published, synthesis reports confirm its identification using NMR techniques. newcastle.edu.auchemicalbook.com

Mass Spectrometry (HRMS, GC-MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula of a compound with high accuracy.

For this compound (C₁₀H₅BrO₃), HRMS would be expected to show a molecular ion peak [M]⁺ corresponding to a mass of approximately 251.9422 amu. A key feature would be the isotopic pattern characteristic of bromine, with two major peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, where the compound is first separated from a mixture by GC before being introduced to the mass spectrometer. Common fragmentation patterns for naphthoquinones involve the loss of carbon monoxide (CO) molecules from the quinone ring.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Although a crystal structure for this compound itself is not publicly documented, analysis of cobalt(III) complexes incorporating it has been performed. researchgate.net For the free compound, a successful crystallographic analysis would be expected to reveal a largely planar naphthoquinone ring system. Key structural parameters of interest would be the C-Br bond length and the geometry around the C2-C3 bond, confirming the substitution pattern. Furthermore, it would elucidate the hydrogen bonding network involving the hydroxyl group and carbonyl oxygens, which dictates the supramolecular assembly in the crystal lattice.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to be similar to that of its parent, 2-hydroxy-1,4-naphthoquinone (Lawsone), which displays a maximum absorption (λmax) around 452 nm. sigmaaldrich.com This absorption in the visible region is responsible for the compound's yellow/orange color and is attributed to n→π* transitions involving the non-bonding electrons of the carbonyl oxygens. Higher energy π→π* transitions associated with the aromatic system would be observed in the UV region. The presence of the bromine and hydroxyl substituents on the quinone ring influences the exact position and intensity of these absorption bands.

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Aromatic System | 240 - 280 |

| n → π | Carbonyl Groups | 440 - 460 |

Electrochemical Characterization using Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. For a quinone derivative, CV can reveal the potentials at which it undergoes reduction and oxidation, providing insight into its electron-accepting capabilities. The electrochemical behavior of naphthoquinones is a critical aspect of their biological activity.

The cyclic voltammogram of this compound in a suitable non-aqueous solvent would be expected to show reversible or quasi-reversible reduction waves corresponding to the formation of a semiquinone radical anion and subsequently a dianion. The redox potentials are influenced by the substituents on the quinone ring. The electron-donating hydroxyl group and the electron-withdrawing bromine atom have opposing effects, and their net impact on the redox potential is a key parameter that can be determined by CV. Studies on cobalt complexes of the compound have utilized this technique to probe the metal's redox state, indicating the ligand's electrochemical activity. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is an analytical technique used to identify crystalline phases and to assess the purity of a bulk solid sample. Unlike single-crystal X-ray diffraction, which analyzes one perfect crystal, PXRD provides a diffraction pattern that is a fingerprint of the bulk crystalline material.

A PXRD analysis of a synthesized batch of this compound would be used to confirm its identity by comparing the resulting pattern to a known standard or a pattern calculated from single-crystal data. It is also instrumental in identifying the presence of any crystalline impurities or different polymorphic forms of the compound, which can have different physical properties.

Computational and Theoretical Chemistry Studies of 2 Bromo 3 Hydroxynaphthalene 1,4 Dione

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of 2-Bromo-3-hydroxynaphthalene-1,4-dione. DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. By using specific functionals and basis sets, such as the hybrid functional B3LYP or the range-separated functional ωB97XD with a basis set like 6-311++G(d,p), researchers can accurately model the molecule's structure. nih.govmdpi.com For instance, studies on related substituted naphthoquinones have shown that the presence of substituents like bromine and hydroxyl groups significantly influences the geometry. mdpi.com

The optimized structure of this compound is predicted to be nearly planar, a characteristic feature of the naphthoquinone core. nih.govnih.gov However, minor deviations from planarity can occur due to the steric and electronic effects of the bromo and hydroxyl substituents. The intramolecular hydrogen bond between the 3-hydroxyl group and the adjacent carbonyl oxygen at position 4 is a key structural feature that stabilizes the planar conformation. mdpi.com

Beyond geometry, DFT is crucial for elucidating the electronic structure. Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. nih.govresearchgate.net In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygens. Regions of positive potential (blue) highlight electron-poor areas susceptible to nucleophilic attack. This analysis helps in understanding the molecule's intermolecular interactions and reactivity patterns. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results. For this compound, DFT calculations can forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for analogous substituted aminonaphthoquinones have been performed using methods like the M06-2X functional, showing good correlation with experimental data. nih.gov Similar methodologies can be applied to this compound to assign the signals in its NMR spectra. The electronic environment of each nucleus, influenced by the bromine, hydroxyl, and carbonyl groups, dictates its chemical shift.

Vibrational spectroscopy, particularly Infrared (IR) and Raman, can also be simulated. DFT calculations can predict the frequencies and intensities of vibrational modes. nih.gov For this molecule, key predicted vibrations would include the O-H stretching of the hydroxyl group, the C=O stretching of the two distinct carbonyl groups, and various C-C stretching modes within the aromatic rings. mdpi.comnih.gov The frequency of the O-H stretch is particularly sensitive to the strength of the intramolecular hydrogen bond. mdpi.com

Table 1: Predicted Spectroscopic Data for this compound This table presents hypothetical data based on computational studies of analogous compounds.

| Parameter | Predicted Value | Notes |

|---|---|---|

| ¹H NMR Chemical Shift (OH) | 10-12 ppm | Broad signal, deshielded due to hydrogen bonding. |

| ¹³C NMR Chemical Shift (C=O) | 180-190 ppm | Two distinct signals are expected for C1 and C4. |

| ¹³C NMR Chemical Shift (C-Br) | ~120 ppm | Influenced by the electronegativity of bromine. |

| IR Freq. (O-H stretch) | 3200-3400 cm⁻¹ | Broadened and shifted to lower frequency by intramolecular H-bond. mdpi.com |

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The structure and properties of this compound are significantly governed by non-covalent interactions.

Intramolecular Interactions: The most prominent intramolecular interaction is the hydrogen bond between the hydrogen of the 3-hydroxyl group and the oxygen of the carbonyl group at the C4 position. mdpi.com Computational studies on similar hydroxy-naphthoquinones have shown that this interaction creates a stable six-membered quasi-ring, which enhances the planarity and stability of the molecule. The strength of this hydrogen bond can be quantified by calculating the O-H···O distance and angle, as well as the energy difference between the hydrogen-bonded (closed) and a hypothetical non-bonded (open) conformation. mdpi.comnih.gov The presence of the electron-withdrawing bromine atom at the C2 position can modulate the acidity of the hydroxyl proton and thus influence the strength of this hydrogen bond. mdpi.com

Intermolecular Interactions: In the solid state, intermolecular forces dictate the crystal packing. Hirshfeld surface analysis, a computational tool, is often used to visualize and quantify these interactions. nih.govnih.gov For this compound, several types of intermolecular interactions are anticipated:

π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction crucial for the packing of many aromatic compounds. The typical distance for such interactions is around 3.5 Å. nih.govnih.gov

Hydrogen Bonding: While the primary hydroxyl group is involved in an intramolecular hydrogen bond, it may still participate in weaker intermolecular C-H···O hydrogen bonds, where hydrogen atoms from the aromatic ring interact with carbonyl oxygens of neighboring molecules. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules, such as the carbonyl oxygen atoms.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for exploring the reactivity of this compound and elucidating the mechanisms of reactions in which it participates. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. escholarship.org

Modern computational approaches, including Ab Initio Molecular Dynamics (AIMD), can also be used to explore reaction dynamics, providing insights that go beyond static transition state theory. escholarship.org These methods are valuable for understanding complex reaction pathways, the role of the solvent, and the potential for competing reaction channels. rsc.orgescholarship.org

Quantum Chemical Descriptors for Reactivity and Stability Assessments

From a single DFT calculation, numerous quantum chemical descriptors can be derived to predict the reactivity and stability of this compound without simulating a full reaction. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. researchgate.net

Fukui Functions: These functions are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. By analyzing the Fukui indices for each atom, one can predict, for instance, that the carbonyl carbons are likely sites for nucleophilic attack. researchgate.net

Aromaticity Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated for both rings of the naphthalene (B1677914) system to quantify their degree of aromaticity, which is linked to stability. mdpi.com

Table 2: Key Quantum Chemical Descriptors and Their Significance This table presents a conceptual framework for the analysis of this compound.

| Descriptor | Definition | Predicted Significance for the Compound |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity. |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires additional electronic charge. | Expected to be high, indicating a strong electrophilic nature due to the quinone system. nih.gov |

| Fukui Function (f⁻) | Indicates susceptibility to electrophilic attack. | Likely to be high on the hydroxyl-bearing carbon and parts of the benzene (B151609) ring. |

| Fukui Function (f⁺) | Indicates susceptibility to nucleophilic attack. | Expected to be high on the carbonyl carbons. researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions (in a research context, without biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. In a research context, docking studies with this compound can be performed to understand its potential binding modes and interactions with a given protein active site, without assessing any biological or therapeutic outcomes. nih.govnih.gov

The process involves several steps:

Preparation: A 3D structure of the ligand (this compound) is generated and energy-minimized. A 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank.

Docking Simulation: Using software such as Glide, the ligand is placed into the defined binding site of the protein. nih.gov The program systematically explores various conformations and orientations of the ligand, scoring each pose based on a scoring function.

Analysis: The resulting poses are ranked by their scores (e.g., Glide score, E-model score), which estimate the binding affinity. nih.gov The top-ranked poses are then analyzed to identify key intermolecular interactions, such as:

Hydrogen bonds (e.g., between the ligand's hydroxyl or carbonyl groups and amino acid residues).

Hydrophobic interactions between the naphthalene ring system and nonpolar residues.

Halogen bonds involving the bromine atom.

These studies provide a static, hypothetical model of the ligand-protein complex, offering valuable structural insights into the types of forces that could govern such an interaction. nih.gov

Academic Research Applications and Potential Directions

Role as a Versatile Building Block in Organic Synthesis

2-Bromo-3-hydroxynaphthalene-1,4-dione has emerged as a valuable and versatile starting material in the field of organic synthesis. Its unique structural arrangement, featuring a reactive bromine atom, a hydroxyl group, and a quinone core, provides multiple sites for chemical modification. This allows for the construction of a diverse array of complex organic molecules and heterocyclic systems.

The reactivity of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic compounds. The presence of the bromo and hydroxyl substituents on the naphthoquinone framework allows for sequential or one-pot reactions to build new ring systems.

Researchers have successfully utilized this compound to synthesize a range of heterocyclic structures. For instance, it serves as a key starting material in the regioselective synthesis of novel and complex heterocyclic systems. One notable example is its reaction with 4-amino-4H-1,2,4-triazole-3,5-dithiol to produce 3-sulfanyl-5H-naphtho[2,3-e] hilarispublisher.comnewcastle.edu.autriazino[3,4-b] hilarispublisher.comnewcastle.edu.authiadiazole-6,11-dione. This initial product can be further functionalized to create a library of related derivatives.

Furthermore, its utility extends to the synthesis of fused indoles and other polyheterocyclic compounds. The strategic placement of the reactive sites on the naphthoquinone ring facilitates the annulation of indole (B1671886) and other heterocyclic moieties. While specific examples of naphthofuran and pyrrolonaphthoquinone synthesis starting directly from this compound are an active area of research, the established reactivity patterns strongly suggest its potential in accessing these scaffolds. The synthesis of various heterocyclic compounds is often achieved through condensation and cyclization reactions, highlighting the compound's role as a versatile building block.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. This compound and its derivatives have been employed in such reactions. For example, derivatives of 3-hydroxynaphthalene-1,4-dione have been synthesized via pseudo four-component reactions, demonstrating the utility of this structural motif in MCRs. dntb.gov.ua The use of microwave assistance in these one-pot reactions can further enhance their efficiency and green chemistry credentials. dntb.gov.uaacs.org These approaches are particularly valuable for rapidly generating libraries of structurally diverse compounds for biological screening.

The bromine atom in this compound is amenable to various carbon-carbon (C-C) bond-forming reactions, such as the Suzuki coupling reaction. newcastle.edu.au This powerful reaction allows for the introduction of a wide range of aryl and vinyl substituents at the C-2 position of the naphthoquinone ring, significantly expanding the molecular diversity of the resulting products. newcastle.edu.au

In addition to C-C coupling, the quinone core itself can be functionalized. The hydroxyl group can be alkylated or acylated, and the quinone ring can participate in various addition and cycloaddition reactions. A significant area of research involves the coordination of this compound to metal centers. espublisher.com It can act as a ligand, forming stable complexes with transition metals like zinc, copper, nickel, and cobalt. espublisher.com This coordination alters the electronic properties and steric environment of the molecule, opening up new avenues for catalysis and medicinal applications.

The synthesis of tridentate 3-substituted naphthoquinone ruthenium arene complexes showcases an elegant example of quinone functionalization. nih.gov In these complexes, the naphthoquinone derivative acts as a ligand, and the resulting organometallic compounds exhibit interesting aqueous behavior and biological activities. nih.gov

Contributions to Medicinal Chemistry Research and Drug Design Strategies

The naphthoquinone scaffold is a well-established pharmacophore found in numerous natural and synthetic compounds with a wide range of biological activities. This compound, as a functionalized naphthoquinone, is an important subject of study in medicinal chemistry for the development of new therapeutic agents.

A key aspect of medicinal chemistry research is understanding how a compound interacts with biological targets at the molecular level. For this compound and its derivatives, a significant focus has been on their interaction with transition metal ions and macromolecules like DNA.

The compound's ability to form stable complexes with metal ions is of particular interest. espublisher.comresearchgate.net These metal complexes have been studied for their thermal, spectral, electrochemical, and magnetic properties. espublisher.comresearchgate.net The coordination of the metal can influence the redox properties of the quinone moiety, which is often crucial for its biological activity. researchgate.net The interplay between the redox-active metal ion and the quinone ligand can lead to the generation of reactive oxygen species (ROS) or interfere with cellular redox processes, which are potential mechanisms for anticancer and antimicrobial effects. researchgate.net

Furthermore, studies have investigated the interaction of derivatives of this compound with DNA. nih.gov For instance, cell-free plasmid DNA assays can reveal if a compound can alter the secondary structure of DNA through mechanisms such as intercalation, cross-linking, or causing strand breaks. acs.orgnih.gov Such interactions can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells. The binding ability of the quinone in its different oxidation states plays a crucial role in these biological processes. researchgate.net

Table 1: Investigated Biochemical Interactions of this compound Derivatives

| Interaction Type | Biological Target | Investigated Effect | Potential Implication |

| Metal Complexation | Transition Metal Ions (e.g., Zn, Cu, Ni, Co) | Alteration of redox potential, spectral, and magnetic properties. | Development of novel catalysts and metallodrugs. |

| DNA Interaction | Plasmid dsDNA | Alteration of DNA secondary structure (e.g., strand breaks). | Anticancer drug development. |

| Redox Cycling | Cellular Environment | Potential for reactive oxygen species (ROS) generation. | Mechanism of cytotoxicity in antimicrobial and anticancer agents. |

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are fundamental to drug design, as they provide insights into how specific structural features of a molecule contribute to its biological activity. For this compound, SAR studies involve synthesizing a series of analogs with systematic modifications to the core structure and evaluating their biological effects. newcastle.edu.aunih.gov

For example, by varying the substituents at the C-2 and C-3 positions of the naphthoquinone ring, researchers can probe the importance of these positions for a particular biological activity. The synthesis of a series of N-substituted derivatives and their evaluation for antioxidant or cytotoxic activity can reveal which functional groups enhance or diminish the desired effect. hilarispublisher.com

Exploration as a Scaffold for Rational Drug Design

The structural framework of this compound, featuring a naphthoquinone core, presents a compelling starting point for rational drug design. The naphthoquinone moiety is a recognized pharmacophore present in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. The bromine atom and the hydroxyl group at the 2 and 3 positions, respectively, offer specific sites for chemical modification. This allows for the systematic alteration of the molecule's steric and electronic properties to optimize its interaction with biological targets.

The quinone ring is redox-active, a feature that can be exploited in the design of drugs that function through the generation of reactive oxygen species (ROS) in pathological cells, a mechanism known to be effective in cancer therapy. The hydroxyl group can participate in hydrogen bonding with amino acid residues in enzyme active sites or protein-protein interfaces. The bromo substituent can serve as a handle for further chemical elaboration through cross-coupling reactions, enabling the introduction of diverse functional groups to explore the structure-activity relationship (SAR) and enhance target specificity and potency.

Applications in Materials Science and Energy Research

Development as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)

In the realm of renewable energy, this compound holds promise as a photosensitizer in dye-sensitized solar cells (DSSCs). The performance of DSSCs is critically dependent on the light-harvesting efficiency of the dye. Organic dyes based on a donor-π-acceptor (D-π-A) architecture are central to this technology. nih.gov The naphthoquinone core can act as an electron acceptor, while the hydroxyl group can be modified to attach suitable donor moieties, creating a D-A structure. The bromine atom can be used to tune the electronic properties of the molecule, potentially shifting its absorption spectrum to capture a broader range of solar radiation.

For a molecule to function effectively as a photosensitizer, it must adsorb strongly onto the surface of a semiconductor material, typically titanium dioxide (TiO2). The hydroxyl and carbonyl groups of this compound could facilitate this adsorption process. Upon photoexcitation, the dye injects an electron into the conduction band of the TiO2, initiating the flow of current. The efficiency of this process is influenced by the electronic coupling between the dye and the semiconductor, which can be fine-tuned through synthetic modifications of the dye's structure. Research on related aminonaphthoquinone-based photosensitizers has shown the potential of this class of compounds in DSSCs. nih.gov

Integration into Coordination Polymers and Advanced Materials

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. These materials have diverse applications, including in catalysis, gas storage, and sensing. The oxygen atoms of the hydroxyl and carbonyl groups in this compound can act as coordination sites for metal ions, making it a suitable organic linker for the construction of coordination polymers. rsc.org

The properties of the resulting coordination polymer are dictated by the choice of both the metal ion and the organic linker. By incorporating this compound, it may be possible to create materials with interesting electronic or photophysical properties arising from the naphthoquinone unit. The bromine atom provides a potential site for post-synthetic modification of the coordination polymer, allowing for the introduction of additional functionalities.

Exploration in Redox-Active Materials for Energy Conversion and Storage

The growing demand for energy storage has spurred research into new materials for batteries and supercapacitors. nih.gov Redox-active organic materials are attractive candidates due to their tunable properties, sustainability, and potential for high performance. rsc.orgresearchgate.net The naphthoquinone core of this compound is inherently redox-active, capable of undergoing reversible two-electron reduction and oxidation. This property is central to its potential application in energy storage systems like redox flow batteries (RFBs). sciepub.com

In an RFB, energy is stored in the different oxidation states of soluble redox-active species. The cell voltage and energy density of such a battery are determined by the redox potentials of the active materials. The substitution pattern on the naphthoquinone ring influences its redox potential. Therefore, the hydroxyl and bromo groups in this compound can be seen as handles to modulate this property, allowing for the rational design of materials with desired electrochemical characteristics for next-generation energy storage devices. researchgate.net

Electrochemical Sensor Development Based on this compound and its Complexes

Electrochemical sensors offer a sensitive and selective means of detecting a wide range of analytes. The development of these sensors often relies on the modification of electrode surfaces with materials that can interact specifically with the target analyte and produce a measurable electrical signal. The redox activity of this compound makes it a candidate for use in electrochemical sensing applications. mdpi.com

The molecule can be immobilized on an electrode surface, and its electrochemical response can be monitored. The presence of an analyte that interacts with the immobilized compound, for instance, through coordination with the hydroxyl and carbonyl groups, could lead to a change in its redox potential or current, forming the basis of the sensing mechanism. Furthermore, the compound could be used to synthesize metal complexes which are then used as the active sensing element. The selectivity of the sensor can be tailored by modifying the structure of the naphthoquinone derivative to enhance its affinity for a specific target. This approach has been explored for the detection of various species, including metal ions and small organic molecules. nih.govrsc.orgmdpi.com

Photochemical Reactivity and Mechanistic Studies of Light-Induced Transformations

The study of the photochemical reactivity of this compound can provide insights into its light-induced transformations and potential applications in areas such as photodynamic therapy or photocatalysis. Naphthoquinones are known to undergo a variety of photochemical reactions. Upon absorption of light, they can be excited to singlet and triplet states. mdpi.com

The presence of the hydroxyl group suggests the possibility of excited-state intramolecular proton transfer (ESIPT), a process that can lead to the formation of a transient species with different reactivity and photophysical properties. The bromine atom, being a heavy atom, could influence the rate of intersystem crossing from the singlet to the triplet excited state, which can have implications for its photochemical behavior. For instance, the triplet state is often involved in energy transfer processes and reactions with molecular oxygen to generate singlet oxygen, a key species in photodynamic therapy. Mechanistic studies, including transient absorption spectroscopy, can be employed to elucidate the pathways of its photochemical transformations.

Future Research Trajectories and Interdisciplinary Challenges

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemical research. For 2-Bromo-3-hydroxynaphthalene-1,4-dione, future efforts will likely focus on moving away from traditional, often harsh, bromination techniques towards more sustainable alternatives.

Key research directions include:

One-Pot and Multicomponent Reactions: Designing elegant, one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net The use of multicomponent reactions, such as the Mannich reaction with lawsone, aldehydes, and amines, provides a framework for creating diverse derivatives in an atom-economical fashion. researchgate.net

Green Catalysis: Investigating the use of organocatalysts, biocatalysts, or earth-abundant metal catalysts can lead to milder reaction conditions and reduce reliance on toxic reagents. researchgate.net

Alternative Solvents and Energy Sources: The use of water, deep eutectic solvents, or solvent-free conditions, potentially assisted by microwave irradiation or ball milling, represents a significant move towards greener chemistry. researchgate.netresearchgate.net

Regioselective Methodologies: A significant challenge in naphthoquinone chemistry is controlling the position of substituents. Future research will focus on developing highly regioselective reactions. One reported method involves the use of Oxone and ammonium (B1175870) bromide in methanol (B129727) to achieve regioselective bromination of 2-hydroxy-1,4-naphthoquinone (B1674593), yielding the target compound efficiently. chemicalbook.com

Table 1: Comparison of Synthetic Approaches for Naphthoquinone Derivatives

| Method | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Regioselective Bromination | Use of Oxone and NH₄Br in methanol. | High regioselectivity, good yield (98%). | chemicalbook.com |

| Multicomponent Reactions | One-pot reaction of lawsone, aldehydes, and amines. | High atom economy, operational simplicity, clean reaction. | researchgate.net |

| Ball Milling Technique | Solvent-free reaction catalyzed by an organocatalyst. | Environmentally friendly, mild conditions, high yields. | researchgate.net |

| Radical Alkylation | Reaction with a radical initiator like ammonium persulfate. | Allows for the introduction of complex alkyl side chains. | nih.gov |

Design and Synthesis of Advanced Derivatives with Tunable Properties

The functional versatility of the this compound scaffold makes it an excellent starting point for creating advanced derivatives. By strategically modifying its structure, researchers can fine-tune its electronic, optical, and biological properties for specific applications.

Future research will likely pursue:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the naphthoquinone core—such as replacing the bromine atom, altering the hydroxyl group, or introducing diverse substituents on the aromatic ring—is crucial. These studies help in understanding how specific structural features influence a desired property, as seen in the development of analogues for anticancer applications. nih.gov

Synthesis of Hybrid Molecules: Combining the naphthoquinone moiety with other pharmacophores or functional groups can lead to molecules with novel or enhanced activities. For instance, creating derivatives with 1,2,3-triazole linkers or alkyldiarylether side chains has been explored to modulate biological activity. nih.govnih.govnih.gov

Development of Functional Dyes: The conjugated system of naphthoquinones gives them inherent color and potential for fluorescence. researchgate.net Synthesizing derivatives by reacting 2,3-dibromonaphthalene-1,4-dione with primary amines can yield aminonaphthoquinones, which are donor-acceptor chromophores with intense absorption in the visible spectrum. nih.govresearchgate.net These can be developed for applications in sensing or as functional dyes.

Table 2: Examples of Naphthoquinone Derivatives and Their Tuned Properties

| Starting Material | Modification | Resulting Derivative Class | Tuned Property/Application | Reference |

|---|---|---|---|---|

| 2-Bromonaphthalene-1,4-dione (B50910) | Reaction with various amines. | 3-Amino-naphthoquinone analogues. | Enhanced cancer cell-specific cytotoxicity. | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone | Radical alkylation with diarylether side chains. | 3-Alkyldiarylether-2-hydroxy-1,4-naphthoquinones. | Improved antimalarial activity against Plasmodium falciparum. | nih.gov |

| 2,3-Dibromonaphthalene-1,4-dione | Reaction with (pyridine-2-yl)methanamine. | 2-Amino-3-bromonaphthalene-1,4-dione. | Chemosensor for Hg²⁺ and Ni²⁺ ions. | researchgate.net |

Integration with Nanoscience and Nanomaterials Research

The convergence of naphthoquinone chemistry with nanoscience opens up exciting possibilities for creating advanced materials and devices. The unique properties of these molecules can be amplified or coupled with the functionalities of nanomaterials.

Prospective interdisciplinary research includes:

Nanoscale Drug Delivery Systems (NDDSs): Incorporating potent naphthoquinone derivatives into nanoparticles, liposomes, or polymer matrices could enhance their therapeutic efficacy by improving solubility, stability, and targeted delivery. nih.gov This approach is critical for overcoming challenges like multidrug resistance in cancer therapy.

Functionalized Nanoparticles: Gold or semiconductor nanoparticles can be functionalized with naphthoquinone derivatives. ntno.org For example, a derivative of this compound has been successfully embedded into titania (TiO₂) nanorods. nih.gov This hybrid material acts as a photosensitizer in dye-sensitized solar cells (DSSCs), demonstrating the potential of such integration in renewable energy technologies. nih.gov

Nano-Sensors: The ability of certain naphthoquinone derivatives to act as chemosensors for metal ions can be enhanced by immobilizing them on nanostructures, potentially leading to highly sensitive and selective detection platforms. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating research and reducing the experimental burden. For this compound, computational modeling offers a predictive lens through which to explore its chemical space.

Future directions in this area are:

Predictive SAR Models: Machine learning and quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or physical properties of new derivatives before they are synthesized. nih.gov Combining data from chemical structures, phenotypic profiles, and gene expression can significantly improve the accuracy of these predictions. nih.gov

Reaction Mechanism Elucidation: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate reaction pathways, transition states, and the stability of intermediates. researchgate.net This provides fundamental insights that can guide the design of more efficient synthetic routes.

Simulation of Nano-Interfaces: Molecular dynamics simulations can model the interaction between naphthoquinone derivatives and nanomaterial surfaces, such as the adsorption of a dye on a TiO₂ photoanode. nih.gov This is crucial for understanding and optimizing the performance of hybrid materials in applications like DSSCs.

Exploration of New Application Domains Beyond Current Scope

While much research has focused on the medicinal applications of naphthoquinones, the unique chemical and photophysical properties of this compound and its derivatives suggest a broader application potential.

Future research should explore:

Materials Science: The development of novel pigments, functional dyes for textiles, and components for organic electronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) is a promising avenue.

Fluorescent Probes and Bio-imaging: Quinone derivatives are known for their fluorescent properties. researchgate.net Tailoring the structure of this compound could lead to new fluorescent probes for detecting specific biomolecules, ions, or changes in the cellular microenvironment.

Agrochemicals: The inherent biological activity of naphthoquinones could be harnessed to develop new classes of fungicides, herbicides, or insecticides, although this would require extensive toxicological and environmental impact studies.

Energy Storage: Quinone-based molecules are being investigated as electrode materials for rechargeable batteries due to their reversible redox properties. Exploring derivatives of this compound for this purpose could contribute to the development of sustainable energy storage solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.